molecular formula C28H23BrN2O3S B302762 3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B302762
M. Wt: 547.5 g/mol
InChI Key: CDTWVDIMNXWHQR-DFZXFXTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in various biological assays, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one exhibits potent inhibitory activity against various cancer cell lines. It has also been found to possess antimicrobial activity against a wide range of bacterial and fungal strains. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one in lab experiments include its potent biological activities and its potential as a fluorescent probe for metal ion detection. However, the limitations of this compound include its relatively complex synthesis method and the need for further investigation to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one. These include:
1. Investigating the potential of this compound as a lead molecule for the development of novel anticancer and antimicrobial agents.
2. Further exploring the mechanism of action of this compound to gain a better understanding of its biological activities.
3. Investigating the potential of this compound as a fluorescent probe for the detection of metal ions in biological and environmental samples.
4. Exploring the potential of this compound in material science for the development of novel materials with unique properties.
In conclusion, 3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is a promising compound with potential applications in various fields of scientific research. Further investigation is needed to fully understand its mechanism of action and to explore its potential in different areas of research.

Synthesis Methods

The synthesis of 3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one can be achieved through a multistep reaction. The first step involves the reaction of 5-bromo-3-methoxy-2-(2-propynyloxy)benzaldehyde with benzylamine to form the corresponding imine. This imine is then reacted with thiosemicarbazide to form the thiazolidinone derivative.

Scientific Research Applications

3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities. In addition, this compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

Product Name

3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

Molecular Formula

C28H23BrN2O3S

Molecular Weight

547.5 g/mol

IUPAC Name

(5Z)-3-benzyl-2-benzylimino-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23BrN2O3S/c1-3-14-34-26-22(15-23(29)17-24(26)33-2)16-25-27(32)31(19-21-12-8-5-9-13-21)28(35-25)30-18-20-10-6-4-7-11-20/h1,4-13,15-17H,14,18-19H2,2H3/b25-16-,30-28?

InChI Key

CDTWVDIMNXWHQR-DFZXFXTASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC#C)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br

SMILES

COC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OCC#C

Canonical SMILES

COC1=CC(=CC(=C1OCC#C)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br

Origin of Product

United States

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